molecular formula C22H26ClN3O5S B2947769 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 898406-74-1

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2947769
CAS No.: 898406-74-1
M. Wt: 479.98
InChI Key: IBHSEYOBUGETFX-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group at the 1-position and a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-20-8-3-2-7-19(20)25-22(28)21(27)24-14-13-17-6-4-5-15-26(17)32(29,30)18-11-9-16(23)10-12-18/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHSEYOBUGETFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with ethanediamide. One common synthetic route involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Coupling with Ethanediamide: The sulfonylated piperidine is coupled with 2-methoxyphenyl ethanediamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) Core Scaffold Variations
  • Piperidine Substitution : Unlike fentanyl derivatives (e.g., W-18, W-15), which have phenylethyl groups at the 4-position of piperidine, this compound positions the 4-chlorobenzenesulfonyl group at the 1-position and an ethyl linker at the 2-position . This substitution pattern may reduce opioid receptor affinity but enhance selectivity for other targets like 5-HT1A receptors .
(b) Functional Group Comparisons
  • Sulfonyl Groups : The 4-chlorobenzenesulfonyl group distinguishes this compound from analogs with nitro (W-18), methyl (), or fluoro () substituents. Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methyl groups .
  • Aryl Moieties : The 2-methoxyphenyl group in the ethanediamide portion contrasts with the 4-(trifluoromethyl)phenyl group in , which introduces bulkier and more lipophilic properties.

Pharmacological and Binding Data

Compound Name Target Receptor Binding Affinity (Ki, nM) Selectivity Notes Reference
Target Compound 5-HT1A ~15 (estimated) Higher than 18F-FCWAY analogs
N-(2-hydroxyethyl)-...ethanediamide Uncharacterized N/A Likely sulfonamide enzyme targets
W-15 Opioid (µ) 2.3 High opioid receptor affinity
18F-Mefway 5-HT1A 1.8 Used in PET imaging

Notes: The target compound’s estimated 5-HT1A affinity is extrapolated from structural analogs like 18F-Mefway, which shares a 2-methoxyphenyl group critical for receptor interaction . Its lack of opioid activity contrasts sharply with W-15’s µ-opioid receptor binding .

Research Findings and Implications

  • Safety Profile : Unlike fentanyl analogs (), it lacks the phenylethyl-4-piperidinyl motif associated with respiratory depression, reducing overdose risk .
  • Metabolism : Predicted to undergo hepatic glucuronidation of the methoxy group and sulfonamide cleavage, based on analogs in –17 .

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C23H27ClN3O5S 517.0 4-Cl-benzensulfonyl, 2-methoxyphenyl
N-(2-hydroxyethyl)-...ethanediamide C18H27N3O5S 397.5 4-methylbenzenesulfonyl
W-15 C19H21ClN2O2S 376.9 4-Cl-benzensulfonyl, phenylethyl
18F-Mefway C21H24F N5O2 421.4 2-methoxyphenyl, pyridinyl

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and an ethanediamide moiety, which contribute to its unique biological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C19H28ClN3O4S
CAS Number 898460-46-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Intermediate : The initial step involves synthesizing the piperidine ring through cyclization reactions.
  • Sulfonylation : The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base.
  • Amidation : The final step involves reacting the sulfonylated piperidine with 2-methoxyphenyl ethanediamide.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The sulfonamide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and stability.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antibacterial Activity : Studies have shown that derivatives containing the chlorobenzenesulfonyl group display moderate antibacterial activity against Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through modulation of specific signaling pathways.

Case Studies

  • Antibacterial Screening : A study synthesized several acetamide derivatives including those with the chlorobenzenesulfonyl moiety. Results indicated that these compounds exhibited significant antibacterial activity against various strains, particularly Gram-negative bacteria .
  • Pharmacophore Development : The structural attributes of this compound make it a promising candidate in drug design, targeting specific receptors involved in disease pathways.

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